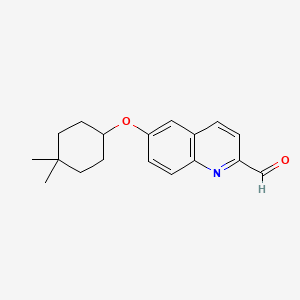
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the 4,4-Dimethylcyclohexyl Group: This step involves the alkylation of the quinoline core with 4,4-dimethylcyclohexyl bromide in the presence of a base such as potassium carbonate.
Formylation: The final step is the formylation of the quinoline derivative to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the compound is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carboxylic acid.
Reduction: 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: The quinoline core can interact with DNA, enzymes, and receptors, leading to various biological effects.
Pathways Involved: Potential pathways include inhibition of DNA synthesis, enzyme inhibition, and modulation of signaling pathways
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and used in various applications, including as an antiseptic and in metal ion detection.
4-Hydroxy-2-quinolones: Display unique biological activities and are valuable in drug research and development.
Uniqueness
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and biological activities.
特性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
6-(4,4-dimethylcyclohexyl)oxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C18H21NO2/c1-18(2)9-7-15(8-10-18)21-16-5-6-17-13(11-16)3-4-14(12-20)19-17/h3-6,11-12,15H,7-10H2,1-2H3 |
InChIキー |
DNYYLQYITXASKA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)OC2=CC3=C(C=C2)N=C(C=C3)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















